N-(2,2-difluoroethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,2-Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a difluoroethyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step typically involves the cyclization of a suitable precursor, such as a 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyridine derivative, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents like ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Properties
Molecular Formula |
C14H13F2N5O2 |
---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-12-9(13(22)17-5-11(15)16)3-10(19-14(12)23-20-7)8-4-18-21(2)6-8/h3-4,6,11H,5H2,1-2H3,(H,17,22) |
InChI Key |
VZPSBGORMGLQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC(F)F |
Origin of Product |
United States |
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